Cas no 1343179-88-3 (methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate)

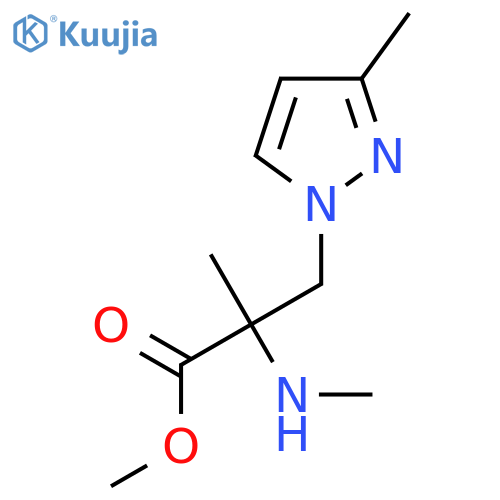

1343179-88-3 structure

商品名:methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

- EN300-1123288

- 1343179-88-3

- CS-0346987

- AKOS013775366

-

- インチ: 1S/C10H17N3O2/c1-8-5-6-13(12-8)7-10(2,11-3)9(14)15-4/h5-6,11H,7H2,1-4H3

- InChIKey: BXGLVSNIDQZJTJ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C)(CN1C=CC(C)=N1)NC)=O

計算された属性

- せいみつぶんしりょう: 211.132076794g/mol

- どういたいしつりょう: 211.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1123288-1g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 95% | 1g |

$1129.0 | 2023-10-26 | |

| Enamine | EN300-1123288-1.0g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 1g |

$1286.0 | 2023-06-09 | ||

| Enamine | EN300-1123288-0.1g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 95% | 0.1g |

$993.0 | 2023-10-26 | |

| Enamine | EN300-1123288-0.05g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 95% | 0.05g |

$948.0 | 2023-10-26 | |

| Enamine | EN300-1123288-10.0g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 10g |

$5528.0 | 2023-06-09 | ||

| Enamine | EN300-1123288-0.25g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 95% | 0.25g |

$1038.0 | 2023-10-26 | |

| Enamine | EN300-1123288-5.0g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 5g |

$3728.0 | 2023-06-09 | ||

| Enamine | EN300-1123288-10g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 95% | 10g |

$4852.0 | 2023-10-26 | |

| Enamine | EN300-1123288-0.5g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 95% | 0.5g |

$1084.0 | 2023-10-26 | |

| Enamine | EN300-1123288-5g |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |

1343179-88-3 | 95% | 5g |

$3273.0 | 2023-10-26 |

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1343179-88-3 (methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量